molecular formula C17H17NO4 B6407975 3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% CAS No. 1261985-56-1

3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%

Cat. No. B6407975
CAS RN: 1261985-56-1
M. Wt: 299.32 g/mol
InChI Key: KKSRBYCUZWTAHW-UHFFFAOYSA-N
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, commonly referred to as NEMB, is a synthetic derivative of benzoic acid and is used in a variety of scientific research applications. NEMB is a white crystalline solid that is stable in air and soluble in most organic solvents. It is an important intermediate in the synthesis of several pharmaceuticals and other compounds, as well as a useful reagent in organic synthesis. NEMB has a wide range of uses in the laboratory, including as a catalyst, a reagent, and a reactant in a variety of chemical reactions.

Mechanism of Action

NEMB acts as a catalyst in a variety of organic reactions, including the Mitsunobu reaction. It is believed to act by forming a complex with the amine, which then reacts with the benzoic acid to form the desired product. It is also believed to act as a nucleophile in the reaction, which helps to facilitate the reaction by providing a source of electrons.
Biochemical and Physiological Effects
NEMB has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals. It is not known to interact with any other compounds, and it is not believed to have any effect on the body's natural processes.

Advantages and Limitations for Lab Experiments

NEMB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable in air. It is also soluble in most organic solvents, which makes it easy to use in a variety of reactions. However, it is also relatively slow to react, which can limit its use in certain reactions. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

NEMB has a wide range of potential uses in scientific research. It could be used as a reactant in the synthesis of new pharmaceuticals and other compounds, as well as a catalyst in a variety of reactions. It could also be used in the study of the structure and reactivity of carboxylic acids, and in the development of new catalysts for organic reactions. Additionally, further research could be done to explore the potential of NEMB as a therapeutic agent, as well as its potential toxicity and interactions with other compounds.

Synthesis Methods

NEMB is synthesized by a process known as the Mitsunobu reaction. This reaction involves the reaction of a benzoic acid with an amine, such as ethylamine, in the presence of a strong base such as sodium hydroxide. The reaction produces a carboxylic acid and an amide, which can then be reacted with a reagent such as diisopropyl azodicarboxylate to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted byproducts.

Scientific Research Applications

NEMB has a wide range of uses in scientific research. It is used as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a reactant in the synthesis of pharmaceuticals and other compounds. It is also used as a model compound in the study of the structure and reactivity of carboxylic acids, and has been used in the synthesis of several drugs, including the anti-cancer drug tamoxifen.

properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-18-16(19)12-7-4-6-11(10-12)13-8-5-9-14(17(20)21)15(13)22-2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSRBYCUZWTAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691377
Record name 3'-(Ethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

CAS RN

1261985-56-1
Record name 3'-(Ethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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